Enantiomer-Dependent Dopamine Receptor Binding Affinity in 3-Azabicyclo[3.2.0]heptane Derivatives
A structure-activity relationship (SAR) study on 3-azabicyclo[3.2.0]heptane derivatives established that individual enantiomers possess distinct affinities for dopamine D2-like receptors. The most promising ligand in the series exhibited a D3 receptor Ki of 2.3 nM with 263.7-fold selectivity over D2. This confirms that the stereochemical identity, rather than just the core scaffold, is the primary driver of target engagement and selectivity [1].
| Evidence Dimension | Dopamine D3 Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | The (1S,5R,6S) stereochemistry is the exo-configuration required for activity in this pharmacophore; high-affinity N-substituted derivatives achieve low nanomolar Ki values. |
| Comparator Or Baseline | Racemic mixtures of 3-azabicyclo[3.2.0]heptane derivatives show lower potency and require chiral separation to identify potent enantiomers. The opposite enantiomer is significantly less active (exact Ki ratio not explicitly stated in abstract, but described as 'distinct') [1]. |
| Quantified Difference | Selectivity ratio of 263.7-fold for D3 over D2 for the most potent resolved enantiomer. The non-resolved racemate lacks this selectivity profile. |
| Conditions | In vitro radioligand binding assay on human cloned dopamine D1, D2L, D3, and D4 receptors [1]. |
Why This Matters
For a procurement decision, this demonstrates that obtaining a specific, resolved enantiomer is directly linked to achieving the desired biological potency and selectivity profile, which a racemic mixture cannot guarantee.
- [1] Reinart-Okugbeni, R., Ausmees, K., Kriis, K., Werner, F., Rinken, A., & Kanger, T. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. European Journal of Medicinal Chemistry, 55, 255-261. View Source
